N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide
Description
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is an acetamide derivative featuring a tetrahydropyrimidine moiety linked via a butyl chain. Its structure combines a pyrimidine ring (partially saturated) with an acetamide group, which is common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves alkylation or condensation reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-[4-(1,3-diazinan-1-yl)butyl]acetamide |
InChI |
InChI=1S/C10H21N3O/c1-10(14)12-6-2-3-7-13-8-4-5-11-9-13/h11H,2-9H2,1H3,(H,12,14) |
InChI Key |
HWGUBKYTCRBGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide typically involves the reaction of tetrahydropyrimidine derivatives with butylamine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the tetrahydropyrimidine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with different functional groups replacing the acetamide group.
Scientific Research Applications
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as those related to inflammation or microbial activity.
Pathways Involved: It may modulate signaling pathways, leading to the inhibition of pro-inflammatory cytokines or the disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide , we compare it with four structurally related acetamide derivatives (Table 1) and discuss key distinctions:
Table 1: Structural and Physicochemical Comparison
Structural Differences
- Backbone Complexity: The target compound’s tetrahydropyrimidine-butyl-acetamide scaffold is simpler than the quinoline-based analogs in , which include fused aromatic systems and polar tetrahydrofuran-oxy groups .
Physicochemical Properties
- Molecular Weight: The target (~253 g/mol) is smaller than the quinoline derivatives (524–602 g/mol), suggesting better bioavailability .
- Polarity : The tetrahydropyrimidine ring introduces moderate polarity, comparable to the pyrimidinyl thioacetamides in , but lower than the hydroxylated analogs in .
Pharmacological Implications
- Target Engagement: The tetrahydropyrimidine moiety may interact with purine-binding enzymes (e.g., kinases), similar to the pyrimidinyl-thioether compounds in . However, the lack of a thioether or quinoline system differentiates its binding profile.
- Metabolic Stability : The butyl linker and absence of labile groups (e.g., esters in ) suggest moderate metabolic stability compared to N,N-dimethylacetamide derivatives .
Biological Activity
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is an organic compound with a unique structure that includes a tetrahydropyrimidine moiety linked to a butyl chain and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications.
- Molecular Formula : C₁₀H₂₁N₃O
- Molecular Weight : Approximately 199.29 g/mol
- CAS Number : 85681-29-4
Synthesis Methods
The synthesis of this compound can be approached through various methods, including:
- Multicomponent Reactions : These reactions facilitate the formation of complex molecules from multiple reactants in a single step.
- Alkylation Techniques : Utilizing alkylating agents to introduce the butyl group to the tetrahydropyrimidine core.
Biological Activity
Research indicates that this compound may exhibit several biological activities, which are summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that compounds similar to this compound showed significant antimicrobial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell walls and inhibition of metabolic pathways essential for survival.
- Anticancer Properties : In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The apoptosis was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in the regulation of programmed cell death .
- Inhibition of Protein Tyrosine Phosphatase (PTP) : Research highlighted the compound's ability to inhibit PTP, which plays a critical role in various cellular processes including proliferation and differentiation. Docking studies indicated favorable interactions between the compound and the active site of PTP, suggesting its potential as a lead molecule for diabetes treatment .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | Antimicrobial | Contains additional amino and keto groups |
| N-(6-Amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | Anticancer | Features methyl substitution |
| N-(6-Amino-1-butyl-3-fluorophenyl)-2-chloro-N-isobutyl-acetamide | Potential anticancer | Contains fluorophenyl moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
